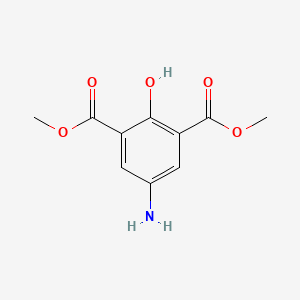

Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

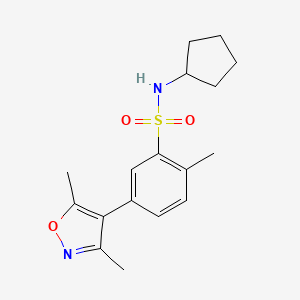

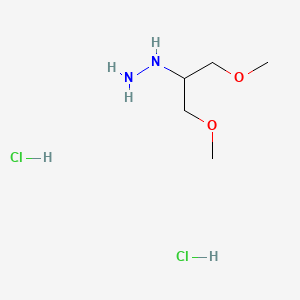

Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate is a compound that can be inferred to have a benzene ring substituted with amino and hydroxy groups, as well as two esterified carboxylic acid groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemistry, which can be used to infer some of the properties and reactivity of Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate.

Synthesis Analysis

The synthesis of related compounds involves the reaction of iodobenzene dicarboxylates with N-protected amino acids to form amino acid esters . This suggests that similar iodobenzene dicarboxylates could potentially be used to synthesize Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate by reacting with the appropriate amino and hydroxy substituted benzene derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate often involves hydrogen bonding and other non-covalent interactions. For instance, the compound mentioned in paper forms a network structure through N-H...N and N-H...O hydrogen bonds. This implies that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate could also engage in hydrogen bonding due to its amino and hydroxy functional groups.

Chemical Reactions Analysis

The reactivity of similar compounds includes the selective reaction of a derivatization reagent with aromatic aldehydes . This indicates that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate might also react with aldehydes under certain conditions, potentially forming fluorescent derivatives that could be useful in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For example, the compound in paper has a tricyclic ring system with variations in bond lengths that can be explained by Huckel MO theory. This suggests that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate may also exhibit interesting electronic properties due to its aromatic system and substituents. Additionally, the sterically hindered molecules in paper form molecular crystals with hydrogen bonds, which could be similar to the crystal packing that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate might exhibit.

The compound in paper forms a three-dimensional layered polymer structure through hydrogen bonding and cation-anion interactions. This suggests that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate could also participate in complex supramolecular assemblies, depending on the nature of its interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research involving analogs of Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate, such as dimethyldiaminobenzene derivatives, has shown promising results in cancer treatment. Studies have demonstrated that certain analogs can lead to the reduction in size or complete disappearance of various strains of transplanted mammary cancers in mice, with some instances of permanent cures after treatment discontinuation. These findings suggest potential applications in chemotherapy, highlighting the importance of susceptibility differences among cancer strains and the selective toxicity of these compounds towards cancerous cells without harming the host (Woolley & Schaffner, 1954); (Woolley, 1953).

Supramolecular Chemistry

Research has explored the synthesis of symmetric oligo-DNA dimers and their formation into polymeric supramolecular assemblies using hydroxybenzene derivatives. These findings indicate potential applications in the design of novel biomaterials and nanotechnology, where such assemblies could be used for drug delivery systems, biosensing, and molecular electronics (Ohya et al., 1996).

Protein Modification

Studies on dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, which share a similar functional group arrangement to Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate, have demonstrated their utility in selectively modifying tryptophan and cysteine residues in proteins. This suggests potential applications in biochemistry and molecular biology for protein labeling, studying protein-protein interactions, and elucidating protein structure and function (Horton & Tucker, 1970).

Material Science

Research into the dehydration of D-fructose using dimethyl sulfoxide has led to high yields of valuable chemical intermediates. Such studies indicate potential applications in the synthesis of biofuels, green chemistry, and the development of environmentally friendly industrial processes (Nakamura & Morikawa, 1980).

Eigenschaften

IUPAC Name |

dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBZNCSCSRGNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

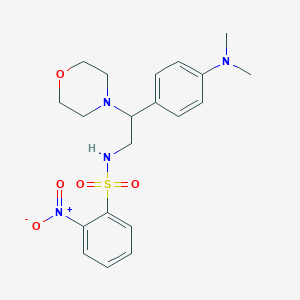

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

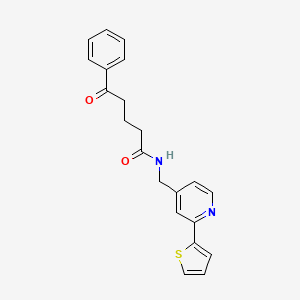

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

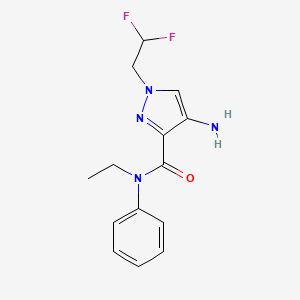

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)

![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)